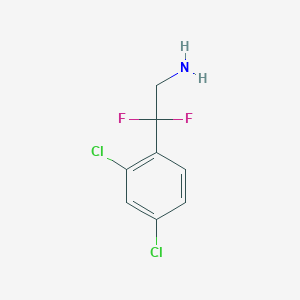
6-(trifluoromethyl)-1H-indazol-5-amine
Descripción general
Descripción
6-(trifluoromethyl)-1H-indazol-5-amine is a useful research compound. Its molecular formula is C8H6F3N3 and its molecular weight is 201.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Combinatorial Synthesis and Heterocyclic Chemistry A study by Li et al. (2013) highlights the role of 1H-indazol-5-amine in combinatorial synthesis, producing fused tetracyclic heterocycles, including indazolo[5,4-b][1,6]naphthyridine derivatives, under catalyst-free conditions. These compounds are significant for their potential applications in medicinal chemistry and materials science due to their unique structural properties (Li et al., 2013).
Anticancer Research Ngo Xuan Hoang et al. (2022) discovered that 6-aminoindazole derivatives, including those similar to 6-(trifluoromethyl)-1H-indazol-5-amine, exhibit significant anticancer activity. They synthesized a series of these derivatives, which demonstrated potent antiproliferative effects in various human cancer cell lines, suggesting their potential as novel anticancer agents (Ngo Xuan Hoang et al., 2022).
Molecular Probes and Emissive Materials Cristina Núñez et al. (2012) synthesized a novel molecular emissive probe incorporating 1H-indazole derivatives, highlighting the versatile applications of indazole ring systems in designing organic molecular probes and luminescent materials. This research underscores the utility of indazole derivatives in the development of new materials for sensing and imaging applications (Cristina Núñez et al., 2012).
Supramolecular Chemistry The work by Teichert et al. (2007) on the structure of fluorinated indazoles, including 3-trifluoromethyl-1H-indazole, demonstrates the effect of fluorination on the supramolecular structure of NH-indazoles. Their findings on the crystallization behavior and molecular interactions of these compounds contribute to our understanding of how structural modifications influence material properties (Teichert et al., 2007).
Propiedades
IUPAC Name |
6-(trifluoromethyl)-1H-indazol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3N3/c9-8(10,11)5-2-7-4(1-6(5)12)3-13-14-7/h1-3H,12H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHRNJCQQTAOQEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=NNC2=CC(=C1N)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6,7-dihydro-9H-pyrano[4,3-e][1,2,4]triazolo[1,5-a]pyrimidin-9-one](/img/structure/B6590254.png)

